N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-17(22-19-20-13-5-1-2-6-14(13)21-19)8-3-11-24-18(26)10-9-15(23-24)16-7-4-12-27-16/h1-2,4-7,9-10,12H,3,8,11H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCMMOYVXANOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Pyridazinone: The pyridazinone ring can be formed by cyclization reactions involving hydrazine derivatives and diketones.
Linking the Two Moieties: The benzimidazole and pyridazinone structures are linked via a butanamide chain, which can be introduced through amide bond formation reactions using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety may bind to specific sites on proteins, inhibiting their function, while the pyridazinone structure could interact with other cellular components, disrupting normal cellular processes. These interactions can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure is distinguished by its pyridazinone-thiophene substituent, which differentiates it from other benzimidazole derivatives. Key structural analogs include:
Key Differences :
- Heterocyclic substituents: The target’s pyridazinone-thiophene group contrasts with triazole (11c), sulfonyl (N'-tosylhexanamidine), or thiazole (3bi) moieties in analogs.
- Linker flexibility: The butanamide chain in the target compound may confer distinct conformational properties compared to propenoyl (13) or hexanamidine linkers .
Insights :
- Triazole-linked benzimidazoles (e.g., 11c) demonstrate potent antimicrobial activity with low cytotoxicity, suggesting the target compound’s pyridazinone-thiophene group may similarly enhance selectivity .
- Thiophene and pyridazinone motifs are associated with anti-inflammatory and kinase modulation, which could expand the target’s therapeutic scope .
Biological Activity
N-(1H-benzo[d]imidazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising a benzimidazole moiety, a pyridazine ring, and a thiophene group. Its molecular formula is C₁₈H₁₈N₄O₂S, and it exhibits significant pharmacological properties attributable to its unique structural components.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit notable anti-inflammatory effects. In one study, compounds similar to this compound showed significant inhibition of cyclooxygenase (COX) activity, which is crucial in the inflammatory response. The inhibition percentages for edema were reported to be as high as 86% within the first hour of administration, surpassing traditional anti-inflammatory drugs such as sodium diclofenac .
Table 1: Anti-inflammatory Activity Comparison
| Compound | Edema Inhibition (%) | Time Point (hours) |
|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)... | 86 | 1 |
| Sodium Diclofenac | 65 | 1 |
| Other Compounds | Varies | Varies |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance, in vitro studies indicated that it possesses cytotoxic effects on MCF7 breast cancer cells with an IC₅₀ value of approximately 25.72 μM . Additionally, flow cytometry analyses revealed that the compound induces apoptosis in these cells, suggesting its mechanism of action may involve the activation of apoptotic pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25.72 | Induction of apoptosis |
| U87 Glioblastoma | 45.2 | Cytotoxicity |
Case Studies
In a notable case study involving animal models, administration of this compound resulted in significant tumor growth suppression compared to control groups. The study employed various dosing regimens to assess the compound's efficacy and safety profile over time .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Specifically, the inhibition of COX enzymes reduces the production of pro-inflammatory cytokines such as IL-1β, which are pivotal in mediating inflammatory responses . Furthermore, molecular docking studies suggest that the compound binds effectively to targets associated with cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
